molecular formula C9H19N3O4S B15307928 tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate

tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate

Cat. No.: B15307928
M. Wt: 265.33 g/mol
InChI Key: BPOCKVSKQQZVBA-SSDOTTSWSA-N
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Description

tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a pyrrolidine ring with a sulfamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process may include the following steps:

    Protection of the Amine Group: The amine group of the pyrrolidine ring is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, especially involving the sulfamoyl group.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Hydrolysis: Free amine and tert-butanol.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug development.

Industry:

  • Utilized as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then interact with various biological targets.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the sulfamoyl group in tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate provides unique reactivity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H19N3O4S

Molecular Weight

265.33 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C9H19N3O4S/c1-9(2,3)16-8(13)11-7-4-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13)(H2,10,14,15)/t7-/m1/s1

InChI Key

BPOCKVSKQQZVBA-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)N

Origin of Product

United States

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